molecular formula C14H23NO B5053486 2-(2,6-dimethylphenoxy)-N,N-diethylethanamine CAS No. 6320-62-3

2-(2,6-dimethylphenoxy)-N,N-diethylethanamine

Cat. No.: B5053486
CAS No.: 6320-62-3
M. Wt: 221.34 g/mol
InChI Key: CUPDSRNSEOOMSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,6-dimethylphenoxy)-N,N-diethylethanamine is an organic compound that belongs to the class of phenoxyalkylamines. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis. It is characterized by the presence of a phenoxy group substituted with two methyl groups at the 2 and 6 positions, and an ethylamine chain substituted with two ethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dimethylphenoxy)-N,N-diethylethanamine typically involves the following steps:

    Starting Material: The synthesis begins with 2,6-dimethylphenol, which is reacted with ethylene oxide to form 2-(2,6-dimethylphenoxy)ethanol.

    Amination: The 2-(2,6-dimethylphenoxy)ethanol is then subjected to amination using diethylamine in the presence of a suitable catalyst, such as palladium on carbon, to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain high conversion rates and selectivity, often involving the use of high-pressure reactors and automated control systems to monitor the reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-dimethylphenoxy)-N,N-diethylethanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under controlled conditions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(2,6-dimethylphenoxy)-N,N-diethylethanamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a ligand in the study of receptor-ligand interactions.

    Medicine: This compound is explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of 2-(2,6-dimethylphenoxy)-N,N-diethylethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The phenoxy group allows for binding to hydrophobic pockets, while the ethylamine chain can interact with amino acid residues through hydrogen bonding or ionic interactions. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,6-dimethylphenoxy)ethanol
  • 2-(2,6-dimethylphenoxy)acetic acid
  • 2,6-dimethylphenol

Uniqueness

2-(2,6-dimethylphenoxy)-N,N-diethylethanamine is unique due to its specific substitution pattern and the presence of both phenoxy and ethylamine functionalities. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-(2,6-dimethylphenoxy)-N,N-diethylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO/c1-5-15(6-2)10-11-16-14-12(3)8-7-9-13(14)4/h7-9H,5-6,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUPDSRNSEOOMSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC1=C(C=CC=C1C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70979214
Record name 2-(2,6-Dimethylphenoxy)-N,N-diethylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70979214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6320-62-3
Record name NSC31247
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31247
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2,6-Dimethylphenoxy)-N,N-diethylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70979214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.